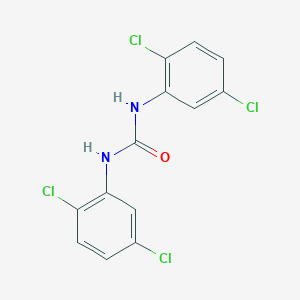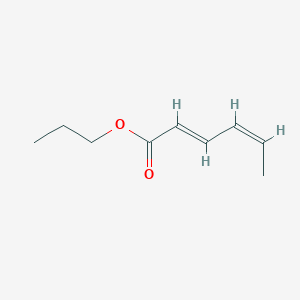
Propyl sorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl sorbate, also known as propyl 4-hydroxybenzoate, is a food preservative that is widely used in the food industry. It is a white crystalline powder that is soluble in water and alcohol. Propyl sorbate is used to prevent the growth of bacteria, yeast, and mold in food products, thereby extending their shelf life.
Wirkmechanismus
The antimicrobial activity of Propyl sorbate sorbate is due to its ability to disrupt the cell membrane of microorganisms. It does this by interfering with the transport of nutrients and waste products across the membrane, which ultimately leads to the death of the microorganism.
Biochemical and Physiological Effects:
Propyl sorbate has been shown to have low toxicity and is generally considered safe for human consumption. However, some studies have suggested that it may have estrogenic activity, which could potentially have negative effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl sorbate is a widely used food preservative, and its antimicrobial properties make it a useful tool for laboratory experiments involving microorganisms. However, its potential estrogenic activity should be taken into consideration when designing experiments involving human cells or tissues.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to Propyl sorbate sorbate. These include investigating its potential use as a treatment for various diseases, exploring its effects on human health, and developing new synthesis methods that are more environmentally friendly. Additionally, further studies could be conducted to better understand the mechanism of action of Propyl sorbate sorbate and to identify any potential side effects or limitations of its use.
Synthesemethoden
Propyl sorbate is synthesized by esterification of 4-hydroxybenzoic acid with propanol in the presence of an acid catalyst. The reaction is carried out at a temperature of around 100°C for several hours. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Propyl sorbate has been extensively studied for its antimicrobial properties and its potential use as a food preservative. It has been found to be effective against a wide range of microorganisms, including bacteria, yeast, and mold. Propyl sorbate has also been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
10297-72-0 |
|---|---|
Produktname |
Propyl sorbate |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
propyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h3,5-7H,4,8H2,1-2H3/b5-3+,7-6+ |
InChI-Schlüssel |
JAVXBQKCKGHZHM-TWTPFVCWSA-N |
Isomerische SMILES |
CCCOC(=O)/C=C/C=C\C |
SMILES |
CCCOC(=O)C=CC=CC |
Kanonische SMILES |
CCCOC(=O)C=CC=CC |
Dichte |
0.919-0.924 (20º) |
Physikalische Beschreibung |
Clear colourless liquid; Sweet fruity aroma |
Löslichkeit |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Synonyme |
Propyl sorbate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



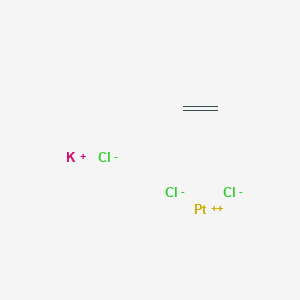
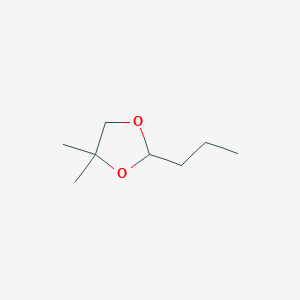
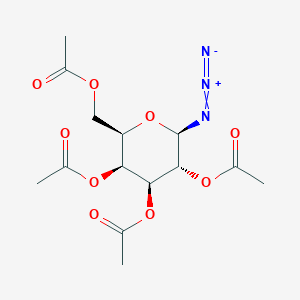
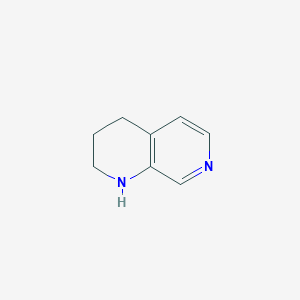
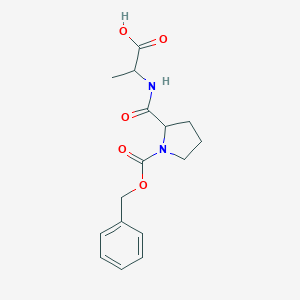
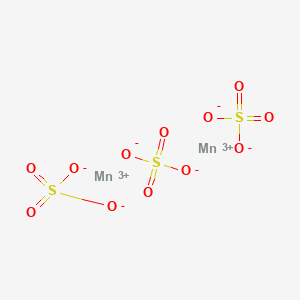
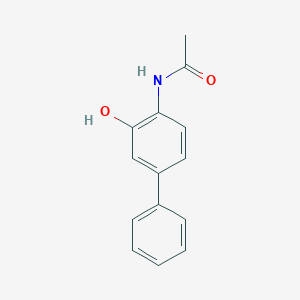

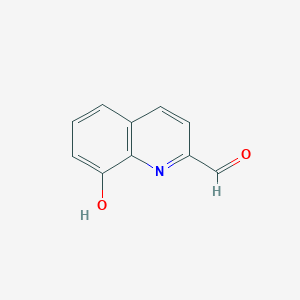
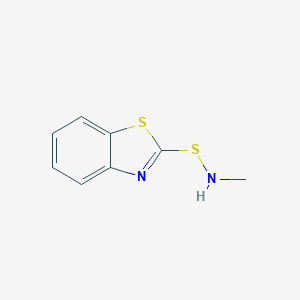
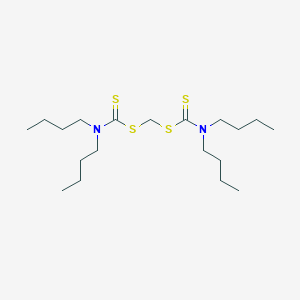
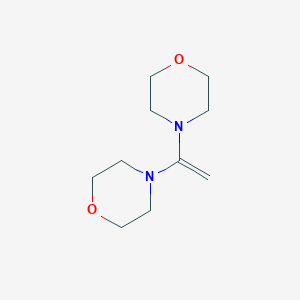
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
